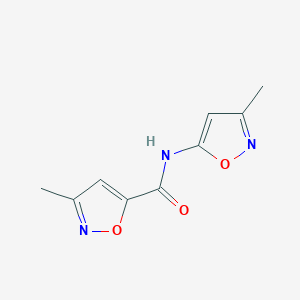

3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-3-7(14-11-5)9(13)10-8-4-6(2)12-15-8/h3-4H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIWHFIGBMVSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Enamino Ketoesters with Hydroxylamine

A widely utilized method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This approach, demonstrated by Rosa et al., proceeds via dual pathways depending on the nucleophilic attack site (Scheme 1). For instance, β-enamino ketoester 3h (derived from piperidine enamine) reacts with hydroxylamine to yield methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h ). Key spectroscopic data for analogous compounds include:

-

1H NMR : Singlet at δ 8.46 ppm (oxazole methine proton) and δ 1.47 ppm (Boc-group methyl).

-

13C NMR : Oxazole carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5).

-

15N NMR : Resonances at δ −294.6 (piperidine) and δ −3.1 (oxazole).

Adjusting the β-enamino ketoester’s substituents enables the synthesis of 3-methyl-1,2-oxazole-5-carboxylic acid, a precursor for the target compound’s carboxamide group.

Van Leusen Oxazole Synthesis

The van Leusen reaction employs TosMIC (tosylmethyl isocyanide) and aldehydes to construct 4,5-disubstituted oxazoles. For example, reacting TosMIC with 3-methylpropanal under microwave irradiation (65°C, 350 W) yields 3-methyl-1,2-oxazole-5-carboxaldehyde intermediates. Subsequent oxidation or functional group interconversion can introduce carboxylic acid or amine groups at position 5.

Functionalization of Position 5 for Amide Coupling

Synthesis of 5-Amino-3-methyl-1,2-oxazole

Introducing an amine group at position 5 of the oxazole ring is critical for amide bond formation. One strategy involves:

-

Nitration : Electrophilic nitration of 3-methyl-1,2-oxazole using HNO3/H2SO4, followed by

-

Reduction : Catalytic hydrogenation (H2/Pd-C) or use of SnCl2/HCl to convert the nitro group to an amine.

Alternatively, halogenation (e.g., Br2/CH2Cl2) at position 5 followed by nucleophilic substitution with ammonia or amines provides direct access to 5-amino derivatives.

Synthesis of 3-Methyl-1,2-oxazole-5-carboxylic Acid

The carboxylic acid precursor is obtained via oxidation of 5-formyl-3-methyl-1,2-oxazole (from van Leusen synthesis) using KMnO4 in acidic conditions. Alternatively, hydrolysis of 5-cyano derivatives under acidic or basic conditions yields the carboxylic acid.

Amide Bond Formation Strategies

Coupling the carboxylic acid and amine moieties requires activation of the carboxyl group. Triphosgene (bis(trichloromethyl) carbonate) in the presence of DIPEA effectively converts carboxylic acids to acyl chlorides, which react readily with amines. For example:

-

Activation : 3-Methyl-1,2-oxazole-5-carboxylic acid + triphosgene → acyl chloride.

-

Coupling : Acyl chloride + 5-amino-3-methyl-1,2-oxazole → target compound.

Alternative coupling agents like HATU or EDCl/HOBt offer milder conditions, particularly for acid- and amine-sensitive substrates.

Analytical Validation and Characterization

Spectroscopic Techniques

X-ray Crystallography

Single-crystal X-ray diffraction unambiguously assigns regiochemistry. For example, the dihedral angle between oxazole rings in analogous compounds is ~85°, indicating non-planarity.

Green Chemistry and Process Optimization

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, TosMIC-aldehyde reactions achieve 85% yield in 8 minutes under microwave irradiation. Solvent selection (e.g., isopropyl alcohol) and catalysts (e.g., K3PO4) further enhance sustainability.

Industrial-Scale Considerations

Continuous flow reactors minimize side reactions and improve yield consistency. Temperature control (60–100°C) and catalyst recycling (e.g., Pd nanoparticles) are critical for cost-effective production .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the methyl groups to carboxylic acids or aldehydes.

Reduction: Reduction reactions can reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can replace the carboxamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, often with the aid of a base.

Major Products Formed:

Oxidation: 3-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxylic acid

Reduction: 3-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazol-5-amine

Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure is characterized by the presence of two oxazole rings and a carboxamide group, which contribute to its reactivity and biological properties. Its molecular formula is , and it has a molecular weight of approximately 206.20 g/mol. The presence of the isoxazole moiety is crucial for its biological activity, as these compounds are known for their diverse pharmacological effects.

Chemistry

In the field of organic chemistry, 3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic methodologies.

The compound has been investigated for its potential biological activities:

-

Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics. In vitro studies have shown that it affects tubulin polymerization, leading to apoptosis in various cancer cell lines.

Study Cell Line IC50 (nM) Study A Leukemia 44.7 Study B Breast Cancer 48.8 - Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in drug development.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in the context of neurological disorders and infectious diseases. Its ability to modulate specific biological pathways positions it as a candidate for drug development targeting these conditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated various analogs of this compound for their anticancer effects:

-

Methodology : Compounds were tested against multiple cancer cell lines to assess their growth inhibition.

- Results indicated significant activity against leukemia cell lines with mean GI50 values ranging from 44.7 nM to 48.8 nM.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound:

- Findings : The compound demonstrated efficacy against several pathogenic bacteria, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism by which 3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in substituent placement, heterocyclic core modifications, or appended functional groups. Key examples include:

This structural rigidity may improve binding affinity to hydrophobic enzyme pockets .

Anti-Inflammatory Activity

- Target Compound: Not directly reported, but structurally related MZO-2 demonstrates in vivo anti-inflammatory effects (e.g., inhibition of carrageenan-induced edema in mice) .

Kinase Inhibition

- PROTAC Derivatives : The 3-methyl-1,2-oxazole motif is incorporated into PROTACs (e.g., Examples 206 and 208 in –10) as a linker component for targeted protein degradation .

Physicochemical Properties

Note: The target compound’s low solubility may limit bioavailability, necessitating formulation optimization.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, including amide coupling and oxazole ring formation. Key considerations include:

- Temperature Control : Reactions often require low temperatures (0–5°C) to minimize side reactions, especially during cyclization steps .

- Solvent Selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency and selectivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve yields in amide bond formation .

- Microwave-Assisted Synthesis : This method reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies. For example, methyl groups at C3 of the oxazole ring show distinct singlet peaks at δ 2.4–2.6 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁N₃O₃) with <2 ppm error .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the oxazole-carboxamide linkage .

Note : Cross-validation using orthogonal techniques (e.g., NMR + HRMS) is essential to address discrepancies in spectral data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the oxazole rings?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with halogen (e.g., Cl, Br) or methoxy groups at C3/C5 positions to assess electronic effects on bioactivity .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like GSK-3β or COX-2 .

- Biological Assays : Pair SAR with in vitro enzyme inhibition assays (IC₅₀ measurements) and cytotoxicity screens (e.g., MTT assay) .

Q. How can conflicting data on the compound’s mechanism of action be resolved?

Methodological Answer:

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .

- Knockdown Studies : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and observe phenotypic changes .

- Metabolomics : Track downstream metabolic perturbations via LC-MS to identify pathways affected by the compound .

Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the carboxamide to a sodium salt to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety .

- Nanoparticle Formulation : Use PLGA-based nanoparticles to improve oral bioavailability .

Q. How can computational methods aid in predicting the compound’s reactivity and degradation pathways?

Methodological Answer:

- DFT Calculations : Model bond dissociation energies to predict sites prone to oxidation (e.g., methyl groups on oxazole) .

- Degradant Profiling : Accelerate stability studies under forced conditions (e.g., 40°C/75% RH) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.